N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a methyl group and the other with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-(Propan-2-yl)-1H-pyrazole: Another pyrazole derivative with an isopropyl group.
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10/h4-5,7-9,12H,6H2,1-3H3 |
InChI Key |
KMBDGPXIFOIWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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